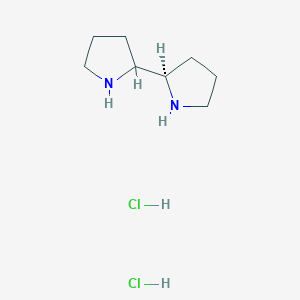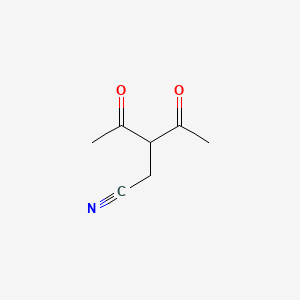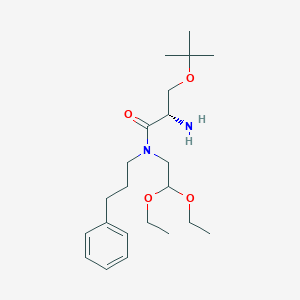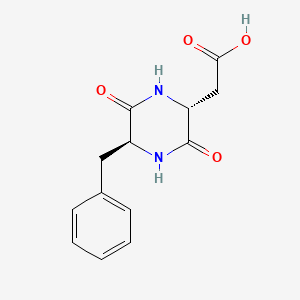
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and an acetic acid moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and diacids under controlled conditions.
Benzyl Substitution: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Acetic Acid Addition: The acetic acid moiety is added through esterification or amidation reactions, depending on the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and acetic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
類似化合物との比較
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid can be compared with similar compounds such as:
2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)propanoic acid: Differing by the presence of a propanoic acid moiety instead of acetic acid.
2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)butanoic acid: Featuring a butanoic acid group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-[(2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10+/m0/s1 |
InChIキー |
VNHJXYUDIBQDDX-VHSXEESVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@@H](C(=O)N2)CC(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
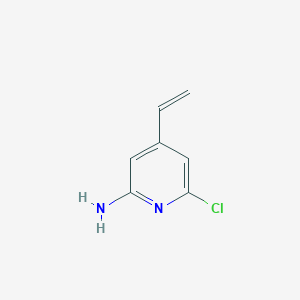
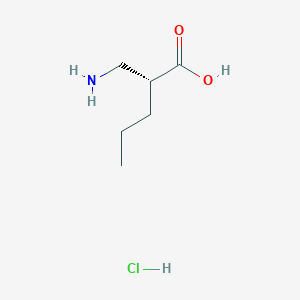
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
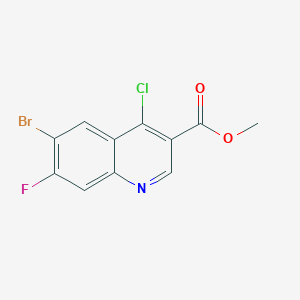
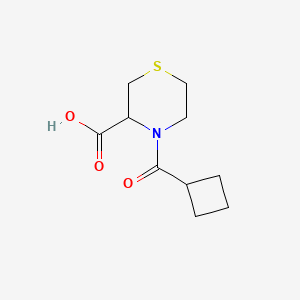
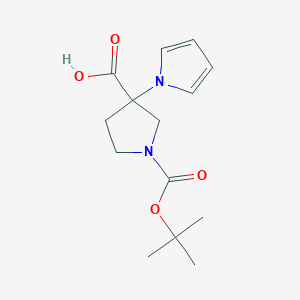

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
